(2-Bromo-5-fluoropyridin-3-yl)boronic acid
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Overview
Description
(2-Bromo-5-fluoropyridin-3-yl)boronic acid is a chemical compound with the molecular formula C5H4BBrFNO2 and a molecular weight of 219.80 g/mol . This compound is part of the boronic acid family, which is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. The presence of both bromine and fluorine atoms in the pyridine ring makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-5-fluoropyridin-3-yl)boronic acid typically involves the bromination and fluorination of pyridine derivatives. One common method involves the reaction of 2-amino-5-fluoropyridine with liquid bromine in the presence of hydrobromic acid at 0°C . The resulting 2-bromo-5-fluoropyridine is then subjected to boronation using a boronic acid reagent under Suzuki-Miyaura coupling conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-5-fluoropyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are commonly used along with bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Substitution Reactions: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted pyridines and biaryl compounds, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
(2-Bromo-5-fluoropyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Bromo-5-fluoropyridin-3-yl)boronic acid primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds . This mechanism is crucial for the synthesis of complex organic molecules and pharmaceuticals .
Comparison with Similar Compounds
2-Fluoro-3-pyridineboronic acid: Similar in structure but lacks the bromine atom, making it less versatile in certain synthetic applications.
5-Bromo-2-fluoropyridine: Lacks the boronic acid group, limiting its use in coupling reactions.
2-Amino-3-bromo-5-fluoropyridine: Contains an amino group instead of a boronic acid group, leading to different reactivity and applications.
Uniqueness: The presence of both bromine and fluorine atoms, along with the boronic acid group, makes (2-Bromo-5-fluoropyridin-3-yl)boronic acid a highly versatile and valuable compound in organic synthesis. Its unique structure allows for a wide range of chemical reactions and applications, particularly in the pharmaceutical and agrochemical industries .
Properties
IUPAC Name |
(2-bromo-5-fluoropyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BBrFNO2/c7-5-4(6(10)11)1-3(8)2-9-5/h1-2,10-11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAFOMLXADHCGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1Br)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BBrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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